4-(2-methyl-1H-indol-3-yl)-N-[(3-methylpyridin-2-yl)methyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methyl-1H-indol-3-yl)-N-[(3-methylpyridin-2-yl)methyl]piperidine-1-carboxamide is a complex organic compound featuring an indole ring system, a piperidine ring, and a pyridine moiety. This compound is of interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can enhance reaction rates and improve product purity. Additionally, the use of catalysts and green chemistry principles can help reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole and pyridine rings can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be used to convert functional groups to their less oxidized forms.
Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be introduced using reagents like thionyl chloride (SOCl₂) for activation.
Major Products Formed
Oxidation: : Indole-3-carboxaldehyde and pyridine-2-carboxaldehyde.
Reduction: : Indole-3-methanol and pyridine-2-methanol.
Substitution: : Piperidine derivatives with various substituents.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : It may find use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets. Potential pathways could include binding to receptors or enzymes, leading to biological effects. Further research would be needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and ring systems. Similar compounds might include other indole derivatives or piperidine-containing molecules. the presence of the methylated pyridine ring sets it apart and may confer unique properties.
List of Similar Compounds
Indomethacin
Piperine
Pyridoxine (Vitamin B6)
Properties
IUPAC Name |
4-(2-methyl-1H-indol-3-yl)-N-[(3-methylpyridin-2-yl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-15-6-5-11-23-20(15)14-24-22(27)26-12-9-17(10-13-26)21-16(2)25-19-8-4-3-7-18(19)21/h3-8,11,17,25H,9-10,12-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKQKHQCVCVYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC(=O)N2CCC(CC2)C3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.